1,2,3- vs. 1,2,4-Triazole PI3Kα Binding Geometry
The 1,2,3-triazole ring in N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]thiophene-2-carboxamide is a structural regioisomer of the 1,2,4-triazole ring that has been optimized for PI3Kα binding. In the 1,2,4-triazole series, compound 4 achieved PI3Kα Ki = 1.7 nM, cellular pAKT S473 IC50 = 73 nM, and mTOR selectivity of 255-fold (mTOR Ki = 434 nM) [1]. The 1,2,3-triazole regioisomer presents a distinct nitrogen arrangement (N1-N2-N3 vs. N1-N2-C-N4), altering the hydrogen-bonding pattern with the kinase hinge region Tyr836 residue. This structural distinction is supported by cocrystal structures demonstrating the critical role of triazole N1/N2 engagement in 1,2,4-triazole PI3K inhibitors [1].
| Evidence Dimension | Triazole regioisomer geometry and PI3Kα binding affinity |
|---|---|
| Target Compound Data | 1,2,3-triazole core; PI3Kα binding data: No published direct measurement available |
| Comparator Or Baseline | 1,2,4-triazole analog (Compound 4): PI3Kα Ki = 1.7 nM, mTOR Ki = 434 nM, 255× selectivity |
| Quantified Difference | Binding geometry difference confirmed by crystallographic analysis; quantitative affinity difference cannot be directly calculated without experimental data for target compound |
| Conditions | PI3Kα enzymatic assay; HTRF format; co-crystal structure with PI3Kγ (PDB available) |
Why This Matters
For researchers designing kinase selectivity panels, the 1,2,3-triazole geometry provides a distinct pharmacophore that may yield an orthogonal selectivity fingerprint compared to the established 1,2,4-triazole PI3K inhibitor series, enabling complementary target deconvolution studies.
- [1] Liu KKC, Zhu J, Smith GL, et al. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. ACS Med Chem Lett. 2011;2(11):809-813. doi:10.1021/ml2001264. View Source
